molecular formula C10H14N2O B1287194 1-(4-Aminophenyl)-3-pyrrolidinol CAS No. 503457-32-7

1-(4-Aminophenyl)-3-pyrrolidinol

Cat. No. B1287194
CAS RN: 503457-32-7
M. Wt: 178.23 g/mol
InChI Key: QSXNLJITQBHSMT-UHFFFAOYSA-N
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Description

The compound "1-(4-Aminophenyl)-3-pyrrolidinol" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as aminophenyl groups and pyrrolidine rings, which can provide insights into the chemical behavior and properties of "1-(4-Aminophenyl)-3-pyrrolidinol" .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of elemental analysis, FT-IR, NMR, MS, and XRD for characterization . For instance, substituted pyridines were prepared using the Hantzsch, Hauser, and other pyridine syntheses, with specific reactions like the Semmler-Wolff reaction being employed . Additionally, a one-pot procedure was developed for the preparation of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides . These methods could potentially be adapted for the synthesis of "1-(4-Aminophenyl)-3-pyrrolidinol".

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Theoretical methods such as ab initio and density functional theory (DFT) calculations have also been used to optimize molecular geometry and predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO energy gaps . These techniques could be applied to "1-(4-Aminophenyl)-3-pyrrolidinol" to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For example, the reaction of enaminones with difunctional bases leads to a mixture of tautomeric Schiff bases and enaminones, with some products undergoing transamination . The antitumor activity of certain quinolin-4-ones suggests that the pyrrolidine ring can be part of biologically active molecules . These findings could inform the potential chemical reactions and biological activities of "1-(4-Aminophenyl)-3-pyrrolidinol".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "1-(4-Aminophenyl)-3-pyrrolidinol" have been characterized using various spectroscopic and crystallographic techniques. The crystal structure analysis reveals information about the coplanarity of rings and the stabilization of the crystal packing through hydrogen bonding . Spectroscopic studies provide insights into the vibrational modes and electronic properties of the molecules . These analyses could be indicative of the properties that "1-(4-Aminophenyl)-3-pyrrolidinol" may exhibit.

Scientific Research Applications

Application in Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, a key precursor in the medicinal and pharmaceutical industries, benefits from broad synthetic applications and bioavailability. The 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, exhibit a wide range of applicability and have been the focus of intensive investigation. This review discusses the synthetic pathways employed for the development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. It emphasizes the use of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

The five-membered pyrrolidine ring, including its derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, is widely utilized in medicinal chemistry. These compounds play a crucial role in the treatment of human diseases. The review highlights the bioactive molecules with target selectivity characterized by the pyrrolidine ring. It compares the physicochemical parameters of pyrrolidine with aromatic pyrrole and cyclopentane and investigates the influence of steric factors on biological activity. Additionally, the structure–activity relationship (SAR) of these compounds is discussed, emphasizing the importance of stereochemistry and spatial orientation of substituents in drug candidates (Li Petri et al., 2021).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The synthesis of 4-phosphorylated 1,3-azoles and their chemical and biological properties are extensively reviewed. The chemical properties of phosphorylated azoles involve modification reactions of the phosphorus residue, other substituents, and the azole ring. These compounds are part of a wide range of natural molecules and synthetic drugs, characterized by diverse biological activities including insectoacaricidal, anti-blastic, and antihypertensive effects (Abdurakhmanova et al., 2018).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve detailing how the compound interacts with biological systems .

Safety and Hazards

This would involve detailing the safety precautions that need to be taken while handling the compound, and the hazards associated with the compound .

Future Directions

This would involve detailing potential future research directions, like potential applications of the compound .

properties

IUPAC Name

1-(4-aminophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXNLJITQBHSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610646
Record name 1-(4-Aminophenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)pyrrolidin-3-ol

CAS RN

503457-32-7
Record name 1-(4-Aminophenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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